1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1305886-04-7
VCID: VC3054380
InChI: InChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)8-13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7-9,15H2
SMILES: C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)N
Molecular Formula: C13H17ClN2O
Molecular Weight: 252.74 g/mol

1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

CAS No.: 1305886-04-7

Cat. No.: VC3054380

Molecular Formula: C13H17ClN2O

Molecular Weight: 252.74 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one - 1305886-04-7

Specification

CAS No. 1305886-04-7
Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
IUPAC Name 1-(3-aminopiperidin-1-yl)-2-(4-chlorophenyl)ethanone
Standard InChI InChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)8-13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7-9,15H2
Standard InChI Key QXNOCQSBPIYXQK-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)N
Canonical SMILES C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)N

Introduction

Chemical Identity and Structure

Basic Information

1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one is a well-defined chemical entity with established identifiers in chemical databases. It has a molecular formula of C13H17ClN2O and a molecular weight of 252.74 g/mol . The compound is registered under CAS number 1305886-04-7 and is also known by its synonyms including 1-(3-aminopiperidin-1-yl)-2-(4-chlorophenyl)ethanone . This organic molecule was created in chemical databases in 2012 and has been recently updated in 2025, indicating its ongoing relevance in chemical research .

Identifier TypeValue
PubChem CID61296286
CAS Registry Number1305886-04-7
IUPAC Name1-(3-aminopiperidin-1-yl)-2-(4-chlorophenyl)ethanone
Molecular FormulaC13H17ClN2O
Molecular Weight252.74 g/mol
InChIInChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)8-13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7-9,15H2
InChIKeyQXNOCQSBPIYXQK-UHFFFAOYSA-N
SMILESC1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)N

Structural Features

The molecular structure of 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one consists of several key functional components that define its chemical behavior and potential biological activity . At the core of this molecule is a piperidine ring with an amino substituent at the 3-position, providing a basic nitrogen center that can participate in hydrogen bonding and acid-base interactions . The piperidine nitrogen at position 1 connects to a carbonyl-containing chain (ethan-1-one), which in turn is linked to a 4-chlorophenyl group . This arrangement creates a molecule with distinct regions of hydrophilicity and hydrophobicity, contributing to its physical properties and potential binding characteristics with biological targets.

Physical and Chemical Properties

Computed Properties

The physicochemical profile of 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one has been characterized through various computational methods, providing insights into its behavior in different environments . These properties are crucial for understanding the compound's potential applications in medicinal chemistry and its behavior in biological systems.

PropertyValueMethod/Reference
XLogP3-AA1.6Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.6.11
Rotatable Bond Count2Computed by Cactvs 3.4.6.11
Exact Mass252.1029409 DaComputed by PubChem 2.1

The moderate lipophilicity (XLogP3-AA value of 1.6) suggests a balance between aqueous solubility and membrane permeability, properties that are essential for drug-like molecules . The presence of one hydrogen bond donor and two hydrogen bond acceptors indicates the compound's capacity to form specific intermolecular interactions, which could be relevant for receptor binding in biological systems .

Structural Comparison with Related Compounds

A structural isomer of the title compound, 2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one (PubChem CID 62037481), provides an interesting comparison of how subtle structural changes can affect physicochemical properties . While both compounds share the same molecular formula and weight, there are notable differences in their computed properties.

Property1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one
XLogP3-AA1.6 1.9
Hydrogen Bond Acceptor Count2 3
Rotatable Bond Count2 3

These differences, particularly in lipophilicity and hydrogen bonding capacity, can significantly influence the compounds' pharmacokinetic profiles and binding affinities to potential targets .

Synthesis and Chemical Reactions

Related Synthetic Procedures

Similar compounds containing aminopiperidine moieties have been synthesized through multi-step procedures . For example, the synthesis of 4-aminopiperidin-3,4-dihydroquinazoline-2-uracil derivatives involves the reaction of appropriate intermediates with 4-aminopiperidine in isopropanol, using sodium bicarbonate as a base . The reaction mixture is typically stirred for 24 hours, followed by solvent removal and extraction with dichloromethane . These methodologies could potentially be adapted for the synthesis of 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one with appropriate modifications.

Biological and Medicinal Chemistry Applications

Structure-Activity Relationships

The combination of an aminopiperidine ring with a chlorophenyl group creates a molecular framework with multiple pharmacophoric elements that could interact with various biological targets. The chlorophenyl group provides a hydrophobic region that might engage in π-stacking or hydrophobic interactions with protein binding pockets, while the amino group can participate in hydrogen bonding and ionic interactions .

In related research, 4-aminopiperidin-3,4-dihydroquinazoline-2-uracil derivatives have been designed and synthesized as potential dipeptidyl peptidase-4 (DPP4) inhibitors . This suggests that compounds containing aminopiperidine moieties, like 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, might exhibit similar enzyme inhibitory activities, though specific studies would be required to confirm this hypothesis.

Analytical Characteristics

Identification and Characterization

The identification and characterization of 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one can be achieved through various analytical techniques. The compound's exact mass of 252.1029409 Da provides a specific marker for mass spectrometric analysis . Standard spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and ultraviolet-visible spectroscopy, would be valuable for structural confirmation and purity assessment.

The unique InChIKey (QXNOCQSBPIYXQK-UHFFFAOYSA-N) serves as a digital identifier for the compound, facilitating its unambiguous identification in chemical databases and literature. This identifier, along with the canonical SMILES notation, provides standardized ways to represent and search for this compound across various chemical information systems.

Research Applications and Future Perspectives

Future Research Directions

Future research involving 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one might explore:

  • Comprehensive biological activity profiling against various targets, particularly enzyme inhibition assays

  • Structure-activity relationship studies through systematic modification of the core structure

  • Development of improved synthetic routes for large-scale production

  • Investigation of its potential as an intermediate in the synthesis of more complex drug candidates

  • Computational studies to predict binding modes with potential biological targets

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